Product packaging for SCH772984 HCl(Cat. No.:)

SCH772984 HCl

Cat. No.: B1192024
M. Wt: 624.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Significance of ERK1/2 Signaling in Pathophysiology The ERK1/2 signaling pathway, a core component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a pivotal role in regulating fundamental cellular behaviors such as proliferation, differentiation, migration, and survival.nih.govfrontiersin.orgActivation of the ERK pathway is typically initiated by extracellular stimuli, including growth factors, which engage receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and integrins.researchgate.netcreative-diagnostics.comThis leads to the sequential activation of Ras, Raf, and MEK1/2, ultimately resulting in the phosphorylation and activation of ERK1 and ERK2.frontiersin.orgresearchgate.netOnce activated, ERK1/2 can translocate to the nucleus and phosphorylate various substrates, including transcription factors, thereby modulating gene expression and influencing cellular fate.frontiersin.orgresearchgate.net

Dysregulation of the ERK1/2 pathway is extensively implicated in the pathophysiology of numerous diseases. In cancer, aberrant activation of the Ras-Raf-MEK-ERK pathway is a hallmark, driving tumor cell proliferation, survival, invasion, and metastasis. imrpress.comfrontiersin.org Mutations in key components like RAS and BRAF are common oncogenic events that lead to constitutive pathway activation. imrpress.comaacrjournals.org Beyond cancer, the ERK1/2 pathway is also involved in inflammatory responses, neurodegenerative disorders like Alzheimer's disease, diabetes and its complications, and ischemia-reperfusion injury. nih.govresearchgate.netfrontiersin.orgfrontiersin.org Its diverse roles highlight the significance of understanding and modulating this pathway in disease contexts.

Rationale for Direct ERK1/2 Kinase Inhibition in Disease Models Given the central role of hyperactivated ERK1/2 signaling in various diseases, particularly cancer, directly inhibiting ERK1/2 kinases presents a compelling therapeutic strategy. While upstream targets like BRAF and MEK have been successfully targeted with inhibitors, the emergence of resistance mechanisms often involves the reactivation of ERK signaling.aacrjournals.orgaacrjournals.orgcancer-research-network.comTargeting ERK1/2, the final kinases in the cascade, can potentially overcome such resistance and provide a more durable pathway blockade.cancer-research-network.comnih.gov

Furthermore, in some cancer types, such as those with KRAS mutations, targeting upstream components like RAF or MEK has shown limited efficacy. aacrjournals.org Direct ERK1/2 inhibition offers an alternative approach to target the downstream effects of such mutations. aacrjournals.org Preclinical studies using ERK inhibitors in various disease models aim to evaluate their efficacy, understand mechanisms of response and resistance, and explore potential combination therapies.

Overview of SCH772984 HCl as a Research Tool Compound this compound is a potent and highly selective experimental inhibitor of the mitogen-activated protein kinases ERK1 and ERK2.probes-drugs.orgguidetopharmacology.orgselleckchem.comIts chemical structure is characterized as an indazole substituted with pyridin-4-yl and {[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidin-3-yl]carbonyl}amino groups.nih.gov

A notable feature of SCH772984 is its unique dual mechanism of action. aacrjournals.orgguidetopharmacology.orgguidetopharmacology.org Unlike many other ERK inhibitors that solely target the ATP-binding site to inhibit catalytic activity, SCH772984 inhibits both the catalytic activity of ERK1/2 and also prevents their activating phosphorylation by MEK1/2. aacrjournals.orgprobes-drugs.orgguidetopharmacology.orgnih.gov This dual action is predicted to lead to a more complete suppression of MAPK pathway signaling, including blocking the nuclear localization of phosphorylated ERK. probes-drugs.orgguidetopharmacology.orgguidetopharmacology.org Structural studies have revealed that SCH772984 induces an unusual binding pocket in ERK1/2, contributing to its remarkable selectivity. probes-drugs.orgnih.gov

SCH772984 has been widely utilized as a research tool compound to investigate the biological consequences of ERK1/2 inhibition in various in vitro and in vivo models. mdpi.comglpbio.comijmcmed.org It has demonstrated efficacy in suppressing MAPK pathway signaling and cell proliferation in tumor models, including those resistant to BRAF and MEK inhibitors. aacrjournals.orgcancer-research-network.comprobes-drugs.org

Detailed Research Findings

Research utilizing this compound has provided valuable insights into the effects of direct ERK1/2 inhibition across different biological contexts.

In cancer research, SCH772984 has shown potent antitumor activity in various cell lines and xenograft models, particularly in those harboring BRAF or RAS mutations. cancer-research-network.comselleckchem.commdpi.com Studies have demonstrated that SCH772984 effectively inhibits the phosphorylation of downstream ERK substrates, such as p90 ribosomal S6 kinase (RSK). aacrjournals.orgcancer-research-network.com Furthermore, it induces cell cycle arrest and apoptosis in sensitive cancer cells. cancer-research-network.com

Research has also explored the efficacy of SCH772984 in models of resistance to upstream MAPK pathway inhibitors. SCH772984 effectively suppressed cell proliferation and ERK signaling in tumor cells resistant to BRAF and MEK inhibitors, highlighting its potential to overcome acquired resistance. aacrjournals.orgcancer-research-network.comprobes-drugs.org However, acquired resistance to SCH772984 itself has been observed, linked in some cases to mutations in ERK1. aacrjournals.orgprobes-drugs.org

Beyond cancer, SCH772984 has been used to study the role of ERK1/2 in other disease models. For instance, studies in murine sepsis models have shown that SCH772984 can attenuate inflammatory responses and prolong survival, suggesting a role for ERK1/2 in the pathophysiology of sepsis. mdpi.comglpbio.com In models of cerebral infarction, SCH772984 has been used to investigate the relationship between the MAPK/ERK pathway and neurocyte apoptosis. europeanreview.org

The unique mechanism of SCH772984, inhibiting both catalytic activity and phosphorylation, has been a subject of research. Studies comparing SCH772984 with purely catalytic ERK inhibitors have shown that SCH772984 can induce a more robust inhibition of ERK1/2-dependent target genes. aacrjournals.org

Data from research using SCH772984 often includes measures of cellular viability, proliferation, apoptosis, and the phosphorylation status of ERK and its downstream targets. For example, studies report IC50 values for SCH772984 against ERK1 and ERK2 in cell-free assays, typically in the low nanomolar range. selleckchem.comnih.govmdpi.com Cellular EC50 values in various cancer cell lines, particularly those with BRAF or RAS mutations, are also commonly reported. cancer-research-network.comselleckchem.com

Here is an example of how research findings on the potency of SCH772984 might be presented in a table:

TargetAssay TypeIC50/EC50 ValueNotesSource
ERK1Cell-free4 nMPotent inhibition selleckchem.comnih.govmdpi.com
ERK2Cell-free1 nMPotent inhibition selleckchem.comnih.govmdpi.com
ERK1/2Cellular (BRAF-mutant lines)< 500 nMEfficacy in a high percentage of lines cancer-research-network.comselleckchem.com
ERK1/2Cellular (RAS-mutant lines)< 500 nMEfficacy in a moderate percentage of lines cancer-research-network.comselleckchem.com

This table summarizes representative data points regarding the inhibitory potency of SCH772984 against ERK1 and ERK2 in both cell-free and cellular contexts, based on the provided search results.

Properties

Molecular Formula

C33H34ClN9O2

Molecular Weight

624.17

Origin of Product

United States

Molecular Mechanisms of Action of Sch772984 Hcl

Inhibition of ERK1/2 Kinase Activity

The primary action of SCH772984 is the direct inhibition of the kinase activity of both ERK1 and ERK2 isoforms. aacrjournals.org This is achieved through specific binding characteristics that ensure high potency and selectivity.

SCH772984 functions as an ATP-competitive inhibitor, directly vying with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the ERK enzymes. medchemexpress.comselleckchem.comnih.gov Structural and biophysical data confirm that the binding site for SCH772984 completely overlaps with the ATP-binding pocket on ERK2. aacrjournals.org The compound exhibits a significantly higher affinity for this site than ATP itself, with a dissociation constant (Kd) of 0.5 nmol/L for ERK2, compared to 45 µmol/L for ATP. aacrjournals.org This high-affinity binding effectively prevents ATP from accessing the catalytic site, thereby blocking the phosphorylation of downstream substrates. aacrjournals.orgnih.gov The interaction induces a novel binding pocket created by an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix, a structural change that contributes to its remarkable selectivity. nih.gov

SCH772984 demonstrates potent inhibitory activity against both ERK1 and ERK2. aacrjournals.org In biochemical assays, it has shown IC₅₀ values—the concentration required to inhibit 50% of the enzyme's activity—of 4 nM for ERK1 and 1 nM for ERK2. aacrjournals.orgmedchemexpress.comselleckchem.comcancer-research-network.com Other studies have reported similar low nanomolar inhibition with IC₅₀ values of 8.3 nM for ERK1 and 2.7 nM for ERK2. nih.gov

The compound is also highly selective for ERK1/2. aacrjournals.org When screened against a panel of 300 different kinases, only seven showed more than 50% inhibition at a concentration of 1 µmol/L, a concentration significantly higher than that required for ERK1/2 inhibition. aacrjournals.orgcancer-research-network.com This high degree of selectivity minimizes off-target effects, focusing its action on the intended MAPK pathway components. nih.gov

Inhibitory Potency of SCH772984 against ERK Isoforms
Target KinaseIC₅₀ Value (nM)Reference
ERK14 aacrjournals.orgmedchemexpress.comselleckchem.comcancer-research-network.com
ERK21 aacrjournals.orgmedchemexpress.comselleckchem.comcancer-research-network.com
ERK18.3 nih.gov
ERK22.7 nih.gov

Dual Mechanism of ERK1/2 Inhibition

A defining feature of SCH772984 is its dual mechanism of action, which differentiates it from many other kinase inhibitors. nih.govijmcmed.org It not only blocks the enzyme's catalytic function but also prevents its activation by upstream kinases. guidetopharmacology.orgaacrjournals.orgguidetopharmacology.org

As an ATP-competitive inhibitor, SCH772984 directly blocks the catalytic function of already phosphorylated, active ERK1/2. aacrjournals.orgaacrjournals.org By occupying the ATP-binding site, it prevents the transfer of a phosphate (B84403) group from ATP to downstream substrate proteins, such as p90 ribosomal S6 kinase (RSK). aacrjournals.orgnih.gov This direct inhibition of enzymatic activity is a crucial component of its function. aacrjournals.org

In addition to inhibiting active ERK, SCH772984 uniquely prevents the activation of ERK1/2 in the first place. aacrjournals.orgselleckchem.com It binds to unphosphorylated ERK and induces or stabilizes a conformational change in the protein. aacrjournals.orgnih.govijmcmed.org This structural alteration hinders the ability of the upstream kinases, MEK1 and MEK2, to access and phosphorylate the critical threonine and tyrosine residues within the ERK activation loop (specifically, T202/Y204 in ERK1 and T185/Y187 in ERK2). aacrjournals.orgnih.gov This second inhibitory action prevents the accumulation of newly activated ERK, providing a more complete and sustained shutdown of the signaling pathway, even in the presence of feedback mechanisms that might otherwise reactivate it. aacrjournals.orgcancer-research-network.com

Downstream Signaling Pathway Modulation

By effectively inhibiting ERK1/2 through its dual mechanism, SCH772984 modulates the entire downstream signaling cascade. The most immediate and measurable effect is the dose-dependent inhibition of the phosphorylation of direct ERK substrates. aacrjournals.org Research has consistently shown that treatment with SCH772984 leads to a significant reduction in the phosphorylation of RSK and ETS1. aacrjournals.orgnih.gov

Furthermore, the inhibition of ERK1/2 signaling by SCH772984 leads to changes in gene expression. In BRAF-mutant A375 melanoma cells, treatment resulted in decreased mRNA levels for several MAPK-regulated genes, including DUSP6, MYC, LIF, and IL8. aacrjournals.org This demonstrates that the effects of SCH772984 propagate from the inhibition of a single kinase to the broader regulation of cellular processes controlled by gene transcription.

Modulation of Downstream Targets by SCH772984
Downstream TargetEffectReference
p-RSK (Phosphorylated RSK)Inhibition/Reduction aacrjournals.orgnih.govnih.gov
p-ETS1 (Phosphorylated ETS1)Inhibition/Reduction nih.gov
DUSP6 mRNADecreased Expression aacrjournals.org
MYC mRNADecreased Expression aacrjournals.org
LIF mRNADecreased Expression aacrjournals.org
IL8 mRNADecreased Expression aacrjournals.org

Impact on ERK Substrates (e.g., p90 ribosomal S6 kinase (RSK))

A primary consequence of ERK1/2 inhibition by SCH772984 is the blockade of signal transduction to its downstream substrates. One of the most well-characterized of these substrates is the p90 ribosomal S6 kinase (RSK) family. selleckchem.comglpbio.com Activation of RSK is directly dependent on phosphorylation by ERK. selleckchem.com

Research findings have consistently demonstrated that treatment with SCH772984 leads to a potent, dose-dependent inhibition of RSK phosphorylation. nih.govnih.gov In BRAF-mutant melanoma cell lines, such as LOXIMV1 and A375, SCH772984 effectively suppressed the phosphorylation of RSK at key residues (T359/S363). nih.gov This inhibition of a direct ERK substrate serves as a reliable biomarker for the on-target activity of the compound. nih.gov Studies monitoring the recovery of ERK signaling after the removal of SCH772984 from cell cultures have shown that the re-emergence of phosphorylated RSK (pRSK) correlates with the dissociation of the inhibitor from ERK, confirming the direct relationship between ERK activity and RSK phosphorylation. nih.gov The ability of SCH772984 to effectively block the phosphorylation of key downstream effectors like RSK is central to its mechanism of disrupting the MAPK pathway. nih.govrsc.org

ParameterValueEnzyme/TargetReference
IC₅₀1 nMERK2 medchemexpress.comrsc.org
IC₅₀4 nMERK1 medchemexpress.comrsc.org

Effects on Cell Cycle Regulators (e.g., Cyclin D1, p21)

The ERK/MAPK pathway is a fundamental regulator of cell proliferation, and its inhibition is expected to have profound effects on the cell cycle machinery. Treatment with SCH772984 has been shown to cause a G1 phase cell cycle arrest in sensitive cancer cell lines. researchgate.net This arrest is a direct consequence of disrupting the signaling cascade that promotes progression through the G1 phase.

Gene expression profiling studies have revealed that SCH772984 induces a comprehensive downregulation of genes involved in cell-cycle progression and DNA replication. aacrjournals.org While direct measurement of specific protein modulation by SCH772984 is not extensively detailed in all studies, the observed G1 arrest is mechanistically consistent with the inhibition of key G1 regulatory proteins. researchgate.net Cyclin D1 is a critical protein for G1 phase progression whose expression is known to be positively regulated by the ERK pathway. frontiersin.org Inhibition of ERK signaling by other inhibitors has been shown to significantly decrease Cyclin D1 protein expression. frontiersin.org Therefore, the G1 arrest induced by SCH772984 is consistent with a reduction in Cyclin D1 levels. The cyclin-dependent kinase inhibitor p21, another crucial cell cycle regulator, can be influenced by the ERK pathway, and its functions can be pro- or anti-proliferative depending on the cellular context. nih.gov The potent G1 arrest caused by SCH772984 underscores its significant impact on the core cell cycle regulatory network. researchgate.net

Influence on DUSP Expression (e.g., DUSP1, DUSP4, DUSP6)

Dual-specificity phosphatases (DUSPs) are key negative regulators of the MAPK pathway. researchgate.net Several DUSP family members, including DUSP1, DUSP4, and DUSP6, can dephosphorylate and inactivate ERK, forming a negative feedback loop that tightly controls the duration and intensity of MAPK signaling. researchgate.net The expression of these phosphatases is often induced by high ERK activity as a homeostatic mechanism to attenuate the signal. researchgate.net

The dual-mechanism action of SCH772984, which prevents ERK phosphorylation by MEK, leads to a more profound and sustained inhibition of the pathway compared to purely catalytic inhibitors. aacrjournals.org This sustained inhibition is expected to impact the DUSP-mediated negative feedback loop. In normal conditions, activated ERK can induce the expression of DUSP6, which then dephosphorylates ERK. researchgate.net By preventing ERK activation, SCH772984 would logically suppress this feedback-driven upregulation of DUSP expression. This disruption of the negative feedback mechanism could prevent the compensatory reactivation of the MAPK pathway, a common mechanism of resistance to other MAPK inhibitors. While direct studies detailing the expression changes of DUSP1, DUSP4, and DUSP6 following SCH772984 treatment are limited, global gene expression analyses have confirmed that SCH772984 significantly alters the expression of a large number of genes, including a more comprehensive inhibition of established ERK1/2 target genes compared to other inhibitors. aacrjournals.org

Modulation of ETS Transcription Factors (e.g., ETS1, ETS2)

The E-26 Transformation Specific (ETS) family of transcription factors are important downstream nuclear targets of the ERK pathway. nih.gov Their activity is often regulated by direct phosphorylation by ERK, which in turn controls the expression of genes involved in cell proliferation, differentiation, and invasion.

Studies using SCH772984 have confirmed its ability to modulate this axis of the MAPK pathway. In human metastatic adenocarcinoma cells, the phosphorylation of ETS1 was monitored as a downstream marker of ERK activity, and its recovery was shown to be dependent on the presence of the inhibitor. nih.gov This demonstrates that SCH772984 effectively blocks the transmission of the proliferative signal from ERK to the nuclear transcriptional machinery. nih.gov Interestingly, in melanoma cells, treatment with SCH772984 was found to have a minimal effect on the total protein levels of ETS1. This suggests that the primary mode of regulation by SCH772984 is at the level of post-translational modification (phosphorylation) and subsequent activity, rather than by altering the total abundance of the transcription factor. nih.gov ETS2 has also been identified as a relevant protein of interest in studies involving SCH772984, indicating its role as another downstream effector modulated by this ERK inhibitor. nih.gov

Downstream TargetEffect of SCH772984Cellular ProcessReference
p90 ribosomal S6 kinase (RSK)Inhibition of phosphorylationProtein synthesis, cell growth nih.govnih.gov
Cell Cycle Regulators (e.g., Cyclin D1)Induces G1 arrest; downregulates cell-cycle progression genesCell proliferation aacrjournals.orgresearchgate.net
ETS Transcription Factors (e.g., ETS1)Inhibition of phosphorylationGene transcription, cell proliferation nih.gov

Preclinical Efficacy in Oncological Models

Activity Across Diverse Cancer Cell Line Panels

Preclinical studies have evaluated SCH772984 across extensive panels of human tumor cell lines, revealing a strong pattern of activity in cancers driven by MAPK pathway mutations. aacrjournals.orgcancer-research-network.com

BRAF-Mutant Melanoma Models

SCH772984 has shown potent activity in BRAF-mutant melanoma, a key demographic for MAPK-targeted therapies. nih.govnih.gov In a large panel of cancer cell lines, approximately 88% of BRAF-mutant lines were classified as responders, with EC50 values below 500 nmol/L. aacrjournals.org Another study involving 21 melanoma cell lines with BRAF mutations found that 71% (15 out of 21) were sensitive to SCH772984, with an IC50 of less than 1 μM. nih.govresearchgate.net This sensitivity was observed in cell lines with various BRAF mutations, including the most common V600E, as well as V600R, V600K, G466E, and L597S. nih.gov

In vivo studies have substantiated these findings. aacrjournals.org Treatment with SCH772984 in a BRAF-mutant LOX melanoma xenograft model resulted in a notable 98% tumor regression. aacrjournals.orgcancer-research-network.com The antitumor activity is associated with robust inhibition of ERK phosphorylation within the tumor tissue. aacrjournals.orgmedchemexpress.com Mechanistically, treatment of sensitive melanoma cells with SCH772984 leads to a G1 cell cycle arrest and an increase in apoptosis. aacrjournals.orgcancer-research-network.comnih.gov

Activity of SCH772984 in BRAF-Mutant Melanoma Cell Lines
Study FindingPercentage of Sensitive Cell LinesPotency MetricSource
Sensitivity in a broad panel of BRAF-mutant tumor lines~88%EC50 < 500 nmol/L aacrjournals.org
Sensitivity in a panel of 21 BRAF-mutant melanoma lines71%IC50 < 1 µM nih.govnih.govresearchgate.net
In vivo efficacy in a BRAF-mutant xenograft model98% tumor regression aacrjournals.org

NRAS-Mutant Melanoma Models

SCH772984 has demonstrated significant efficacy in NRAS-mutant melanoma models, which currently lack approved targeted therapies. nih.govnih.gov In a study of 14 NRAS-mutant melanoma cell lines, 11 (78%) were found to be highly sensitive to SCH772984, exhibiting IC50 values of less than 1 μM. nih.govresearchgate.net This sensitivity spanned various NRAS mutations, including Q61L, Q61K, Q61H, and Q61R. nih.gov Another report analyzing a broad panel of tumor lines found that approximately 49% of RAS-mutant (NRAS and KRAS) lines responded to the inhibitor. aacrjournals.orgcancer-research-network.com The efficacy in NRAS-mutant models is notable as these cell lines are typically resistant to BRAF inhibitors like vemurafenib (B611658). nih.gov

Activity of SCH772984 in NRAS-Mutant Melanoma Cell Lines
Study FindingNumber of Cell Lines TestedNumber of Sensitive Cell LinesPercentage of Sensitive Cell LinesSource
Sensitivity in NRAS-mutant melanoma panel141178% nih.govnih.govresearchgate.net
Sensitivity in combined RAS-mutant tumor panel35~17~49% aacrjournals.org

KRAS-Mutant Cancer Models (e.g., Colorectal, Pancreatic, NSCLC)

The preclinical efficacy of SCH772984 extends to cancers driven by KRAS mutations, which are prevalent in colorectal, pancreatic, and non-small cell lung cancers. aacrjournals.orgresearchgate.net In a panel of 14 colorectal cancer (CRC) cell lines, SCH772984 was effective in 4 out of 8 lines with a KRAS mutation. researchgate.net

In pancreatic ductal adenocarcinoma (PDAC), a disease heavily reliant on KRAS, SCH772984 was evaluated in a panel of 11 KRAS-mutant cell lines and potently suppressed the growth of approximately half of them. nih.gov In vivo, SCH772984 treatment of KRAS-mutant pancreatic cancer xenografts (HPAC and HPAF-II models) led to tumor regression or impaired tumor progression. nih.gov A separate study using the KRAS-mutant pancreatic MiaPaCa xenograft model observed a 36% tumor regression. aacrjournals.orgcancer-research-network.com

Activity of SCH772984 in KRAS-Mutant Cancer Models
Cancer TypeModelKey FindingSource
Colorectal CancerCell line panel (8 KRAS-mutant lines)Effective in 50% (4 out of 8) of cell lines researchgate.net
Pancreatic CancerCell line panel (11 KRAS-mutant lines)Potent growth suppression in ~50% of cell lines nih.gov
Pancreatic CancerMiaPaCa xenograft36% tumor regression aacrjournals.org
Pancreatic CancerHPAC/HPAF-II xenograftsTumor regression or impaired progression nih.gov

Wild-Type Melanoma Models

SCH772984 has also been tested in melanoma models that are wild-type for both BRAF and NRAS, where effective targeted therapies are needed. nih.gov In a panel of seven such "double wild-type" melanoma cell lines, five (71%) were sensitive to SCH772984. nih.govresearchgate.net However, a broader study across 61 tumor cell lines that were wild-type for both RAS and BRAF found that less than 20% were sensitive to the compound. aacrjournals.orgcancer-research-network.com This suggests that the activity in this subgroup may be context-dependent or influenced by other genetic drivers.

Efficacy in Models of Acquired Drug Resistance

A critical aspect of the preclinical profile of SCH772984 is its ability to overcome acquired resistance to other MAPK pathway inhibitors. aacrjournals.orgnih.gov Resistance to BRAF and MEK inhibitors is often driven by the reactivation of the MAPK pathway, making the downstream target ERK an attractive point of intervention. aacrjournals.org

BRAF Inhibitor-Resistant Models

SCH772984 demonstrates significant efficacy in melanoma models that have acquired resistance to BRAF inhibitors such as vemurafenib (PLX4032). aacrjournals.orgnih.gov Studies have shown that the compound is equally potent in parental, BRAF-inhibitor-naive A375 melanoma cells and their PLX4032-resistant counterparts (A375BR). aacrjournals.org In BRAF-mutant melanoma cells with acquired resistance to vemurafenib, SCH772984 was effective in those where resistance was mediated by MAPK pathway reactivation. nih.govnih.gov Furthermore, SCH772984 effectively inhibited cell proliferation and MAPK signaling in models resistant to the concurrent treatment with both BRAF and MEK inhibitors, with little to no cross-resistance observed. aacrjournals.org

Preclinical Efficacy in MEK Inhibitor-Resistant Models

SCH772984 has shown significant efficacy in cancer models that have developed resistance to MEK inhibitors. aacrjournals.orgnih.gov Resistance to MEK inhibitors often involves the reactivation of the ERK signaling pathway, making a direct ERK inhibitor like SCH772984 a logical therapeutic strategy. aacrjournals.org

Research has demonstrated that SCH772984 potently inhibits cell proliferation in cell lines that have acquired resistance to the MEK inhibitor GSK1120212 (trametinib). aacrjournals.org For instance, both the BRAF-mutant RKO colorectal cancer cell line (RKOMR) and the KRAS-mutant HCT116 colorectal cancer cell line (HCT116MR), which were rendered resistant to GSK1120212, remained sensitive to SCH772984. aacrjournals.orgresearchgate.net This suggests that direct inhibition of ERK can overcome resistance mechanisms that reactivate the MAPK pathway upstream of ERK. aacrjournals.org The compound's effectiveness in these models highlights its potential to treat tumors that have relapsed on MEK inhibitor therapy. aacrjournals.orgaacrjournals.org

Concurrent BRAF and MEK Inhibitor-Resistant Models

The compound's preclinical efficacy extends to models that are resistant to the simultaneous use of both BRAF and MEK inhibitors. aacrjournals.orgnih.gov This is a critical area of research, as combination therapy with BRAF and MEK inhibitors is a standard of care for BRAF-mutant melanoma, yet acquired resistance still emerges. aacrjournals.orgresearchgate.net

In studies using melanoma cells made resistant to the combination of a BRAF inhibitor (PLX4032) and a MEK inhibitor (GSK1120212), SCH772984 effectively inhibited MAPK signaling and cell proliferation. aacrjournals.orgselleckchem.com These dual-resistant cells often exhibit strong reactivation of the MAPK pathway, as evidenced by high levels of phosphorylated ERK (p-ERK). aacrjournals.orgresearchgate.net SCH772984 was able to reduce p-ERK levels and inhibit the proliferation of these dually resistant cells with IC50 values similar to the parental, non-resistant cell lines. aacrjournals.orgresearchgate.net This potent activity in concurrently resistant models underscores the therapeutic potential of targeting the terminal kinase in the MAPK pathway to overcome multiple resistance mechanisms. aacrjournals.orgresearchgate.netaacrjournals.org

Cellular Responses to SCH772984 HCl in Cancer Research

This compound elicits several key cellular responses that contribute to its antitumor activity, including inhibiting cell proliferation, inducing programmed cell death, causing cell cycle arrest, and promoting tumor regression in animal models. aacrjournals.orgnih.govmdpi.com

Inhibition of Cell Proliferation

A primary cellular response to SCH772984 is the potent inhibition of cell proliferation, particularly in cancer cell lines with BRAF or RAS mutations. aacrjournals.orgselleckchem.commdpi.com The compound has demonstrated nanomolar cellular potency in a wide range of tumor cells. aacrjournals.orgnih.gov In a large panel of 121 human tumor cell lines, SCH772984 showed significant antiproliferative activity, with EC50 values below 500 nM in approximately 88% of BRAF-mutant lines and 49% of RAS-mutant lines. aacrjournals.orgselleckchem.comcancer-research-network.com Its effectiveness has been noted in various cancer types, including melanoma, colorectal, and pancreatic cancer. aacrjournals.orgnih.govijmcmed.org

The compound's ability to suppress proliferation extends to models resistant to other MAPK pathway inhibitors. aacrjournals.orgnih.gov For example, melanoma cell lines with acquired resistance to the BRAF inhibitor vemurafenib, particularly those where resistance is driven by MAPK pathway reactivation, remain sensitive to the antiproliferative effects of SCH772984. nih.govnih.gov

Table 1: Proliferative Sensitivity of Cancer Cell Lines to SCH772984
Cancer TypeCell Line StatusKey MutationsSensitivity to SCH772984Reference
MelanomaBRAF-mutantBRAFV60015 of 21 (71%) cell lines sensitive (IC50 &lt; 1 μM) nih.govnih.gov
MelanomaNRAS-mutantNRAS11 of 14 (78%) cell lines sensitive (IC50 &lt; 1 μM) nih.govnih.gov
MelanomaBRAF/NRAS wild-typeWild-type5 of 7 (71%) cell lines sensitive (IC50 &lt; 1 μM) nih.govnih.gov
Colorectal CancerBRAF-mutantBRAFEffective in 3 of 3 cell lines studied (IC50 &lt; 2 μM) researchgate.net
Colorectal CancerKRAS-mutantKRASEffective in 4 of 8 cell lines studied (IC50 &lt; 2 μM) researchgate.net
VariousGeneral Panel (BRAF-mutant)BRAF~88% of 25 lines with EC50 &lt; 500 nM aacrjournals.orgselleckchem.com
VariousGeneral Panel (RAS-mutant)KRAS, NRAS, HRAS~49% of 35 lines with EC50 &lt; 500 nM aacrjournals.orgselleckchem.com

Induction of Apoptosis

In addition to halting proliferation, SCH772984 actively induces apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This response is crucial for eliminating tumor cells rather than simply rendering them dormant. Studies have shown that treatment with SCH772984 leads to an increase in the sub-G1 cell population, a classic indicator of apoptosis. cancer-research-network.com This apoptotic response has been observed in various cancer cell lines, including melanoma and granulosa cells. selleckchem.comnih.gov The induction of apoptosis is considered a key component of the compound's anti-cancer activity, contributing to the regression of tumors seen in preclinical models. nih.govd-nb.info

Tumor Regression in Xenograft Models

The cellular effects of SCH772984 translate into significant antitumor activity in vivo, where the compound has been shown to induce tumor regression in various xenograft models. aacrjournals.orgnih.gov Xenograft models, in which human tumor cells are implanted into immunodeficient mice, are a critical step in preclinical drug evaluation.

In a xenograft model using BRAF-mutant LOX melanoma cells, treatment with SCH772984 resulted in a remarkable 98% tumor regression. aacrjournals.orgresearchgate.netcancer-research-network.com The compound also demonstrated significant activity in a KRAS-mutant pancreatic cancer model (MiaPaCa), causing a 36% tumor regression. aacrjournals.orgresearchgate.netcancer-research-network.com This demonstrates that SCH772984 is effective not only in BRAF-driven cancers but also in RAS-driven malignancies, which have historically been difficult to treat with targeted therapies. aacrjournals.orgresearchgate.net The observed tumor regressions in these animal models provide strong preclinical evidence for the potential therapeutic efficacy of ERK inhibition. aacrjournals.orgaacrjournals.org

Table 2: Tumor Regression in Xenograft Models Treated with SCH772984
Cancer TypeCell LineKey MutationTumor ResponseReference
MelanomaLOXBRAFV600E98% tumor regression aacrjournals.orgresearchgate.netcancer-research-network.com
Pancreatic CancerMiaPaCaKRAS36% tumor regression aacrjournals.orgresearchgate.netcancer-research-network.com

Mechanisms of Resistance to Sch772984 Hcl in Preclinical Studies

Reactivation of MAPK Signaling Pathway

A primary mechanism of resistance to targeted therapies against the mitogen-activated protein kinase (MAPK) pathway is the reactivation of ERK signaling. aacrjournals.orgnih.gov While SCH772984 was developed to overcome this very issue in the context of BRAF and MEK inhibitor resistance, preclinical models demonstrate that sustained treatment with SCH772984 can also lead to the re-establishment of MAPK pathway activity. aacrjournals.orgaacrjournals.org

In studies using KRAS-mutant colorectal cancer cell lines (HCT-116), cells that acquired resistance to SCH772984 showed a re-establishment of phosphorylated ERK (phospho-ERK) to levels comparable to untreated parental cells. aacrjournals.org This reactivation of ERK, despite the continued presence of the inhibitor, allows for the downstream phosphorylation of substrates like RSK, thereby restoring the pathway's proliferative signals. aacrjournals.org This finding is significant because SCH772984 has a dual mechanism of action, inhibiting not only the kinase activity of ERK but also its phosphorylation by MEK. aacrjournals.orgguidetopharmacology.org The ability of resistant cells to overcome this dual blockade points to robust adaptive mechanisms that restore pathway flux. aacrjournals.org

Interestingly, SCH772984 has shown efficacy in models where resistance to BRAF and/or MEK inhibitors is driven by MAPK pathway reactivation. aacrjournals.orgnih.gov For example, in melanoma cells with acquired resistance to the BRAF inhibitor vemurafenib (B611658) due to MAPK reactivation, SCH772984 remained effective. nih.gov This highlights a distinction between overcoming pre-existing resistance mechanisms and the development of de novo resistance to SCH772984 itself.

Identification of ERK Mutations Conferring Resistance

A significant mechanism of acquired resistance to SCH772984 involves the emergence of specific point mutations within the ERK1 (MAPK3) and ERK2 (MAPK1) genes. nih.govaacrjournals.org These on-target mutations directly interfere with the binding of the inhibitor to the ERK protein, thereby reducing its efficacy.

Prolonged exposure of a KRAS-mutant colorectal cancer cell line to increasing concentrations of SCH772984 led to the identification of a recurrent point mutation in ERK1, G186D, located in the DFG motif of the activation segment. aacrjournals.orgnih.gov Structural and biophysical analyses confirmed that this single amino acid substitution specifically impairs the binding of SCH772984 to the mutant ERK protein. aacrjournals.org A similar mutation, G167D, was identified in the orthologous residue of ERK2 in a separate screen for resistance. nih.gov

Further mutagenesis screens have identified a broader set of mutations in both ERK1 and ERK2 that confer resistance to ATP-competitive ERK inhibitors, including SCH772984. nih.gov These findings confirm that direct modification of the drug's target is a key strategy for cancer cells to evade inhibition. aacrjournals.org The mutations identified in preclinical studies represent a potential clinical challenge and a critical consideration for the design of future inhibitors.

Identified ERK Mutations Conferring Resistance to SCH772984
GeneMutationLocation/SignificanceReference
ERK1 (MAPK3)G186DLocated in the DFG motif of the activation segment; impairs inhibitor binding. aacrjournals.orgaacrjournals.orgnih.gov
ERK2 (MAPK1)G167DOrthologous residue to G186 in ERK1; confers drug resistance. nih.gov

Pathway-Independent Resistance Mechanisms

Beyond reactivation of the MAPK pathway and on-target mutations, cancer cells can develop resistance to SCH772984 by activating alternative, or "bypass," signaling pathways. These pathway-independent mechanisms allow the cell to maintain proliferation and survival despite effective inhibition of ERK1/2.

One of the most clearly defined bypass mechanisms involves the activation of the IGF1R-MEK5-ERK5 signaling pathway. nih.govcsic.es In BRAF V600E melanoma cell lines made resistant to SCH772984, studies found that while ERK1/2 signaling was downregulated, there was a compensatory increase in the phosphorylation and activity of ERK5. nih.govfrontiersin.org This activation of the parallel MEK5-ERK5 pathway was shown to be dependent on the Insulin-like Growth Factor 1 Receptor (IGF1R). nih.govcsic.es Inhibition of IGF1R in these resistant cells blocked ERK5 activation and reduced cell growth, confirming this as a viable escape route. nih.gov

In addition to the ERK5 pathway, other pathway-independent mechanisms have been identified, such as the overexpression of receptor tyrosine kinases (RTKs) like EGFR and ERBB2. aacrjournals.org Furthermore, some studies have pointed to adaptive transcriptional processes that support resistance without clear evidence of MAPK pathway reactivation, suggesting a broader rewiring of cellular gene expression programs. researchgate.net

Pathway-Independent Resistance Mechanisms
MechanismDescriptionReference
Activation of IGF1R-MEK5-ERK5 PathwayCompensatory activation of the parallel ERK5 signaling cascade, driven by IGF1R, bypasses the need for ERK1/2 signaling. nih.govcsic.esfrontiersin.org
Overexpression of Receptor Tyrosine Kinases (RTKs)Increased expression of receptors like EGFR and ERBB2 can activate other pro-survival pathways. aacrjournals.org
Adaptive Transcriptional RewiringLong-term changes in gene expression that support proliferation and survival independent of MAPK pathway reactivation. researchgate.net

Implications for Future Inhibitor Design

The diverse mechanisms of resistance to SCH772984 have significant implications for the development of the next generation of ERK inhibitors and treatment strategies. nih.govnih.gov The identification of specific resistance mutations, such as G186D in ERK1, provides a clear target for the design of new compounds capable of binding to these mutant forms of ERK. aacrjournals.org

Furthermore, the emergence of bypass pathways highlights the need for combination therapies. aacrjournals.org Preclinical data suggests that combining ERK inhibitors with inhibitors of the MEK, ERBB receptor, or PI3K/mTOR pathways could be an effective strategy to prevent or overcome resistance. aacrjournals.org For instance, in cells resistant via the IGF1R-MEK5-ERK5 pathway, co-treatment with an IGF1R inhibitor restored sensitivity. nih.gov

Another proposed strategy is the use of alternating treatment schedules. Since some ERK inhibitor-resistant alleles were found to be sensitive to RAF/MEK inhibitors and vice versa, alternating these therapies might circumvent the development of stable resistance. nih.govexlibrisgroup.com The unique binding mode and dual mechanism of action of SCH772984, which leads to prolonged target engagement, is also a feature that could be exploited in the design of more durable inhibitors. guidetopharmacology.orgnih.gov Ultimately, anticipating these resistance mechanisms is crucial for developing more robust and lasting therapeutic approaches for MAPK-driven cancers. nih.gov

Preclinical Combination Therapeutic Strategies with Sch772984 Hcl

Synergistic Effects with BRAF Inhibitors (e.g., Vemurafenib (B611658), Dabrafenib)

In melanomas harboring BRAF mutations, inhibitors like vemurafenib and dabrafenib (B601069) have shown significant clinical activity. However, resistance often develops through the reactivation of the MAPK pathway. Combining BRAF inhibitors with SCH772984 has demonstrated synergistic effects in preclinical models.

Research has shown that in BRAF-mutant melanoma, the combination of vemurafenib and SCH772984 is synergistic in a majority of cell lines. nih.gov This combination not only enhances the immediate cytotoxic effects but also significantly delays the onset of acquired resistance in long-term in vitro assays. nih.gov For BRAF(V600) mutant cells that have acquired resistance to vemurafenib through MAPK pathway reactivation, sensitivity to SCH772984 is retained. nih.gov The addition of SCH772984 to vemurafenib treatment leads to a more profound induction of apoptosis, as evidenced by increased levels of cleaved PARP, compared to either agent alone. researchgate.net

A triple combination of dabrafenib, the MEK inhibitor trametinib (B1684009), and SCH772984 has also been investigated. genomenon.com This combination resulted in durable inhibition of ERK signaling and proliferation in melanoma cells overexpressing BRAF V600E. genomenon.com In xenograft models of BRAF V600E mutated lung adenocarcinoma that had acquired resistance to ERK inhibitors via BRAF amplification, this triple combination led to durable tumor inhibition. genomenon.com

CombinationCancer TypeKey FindingsReference
SCH772984 + Vemurafenib BRAF-mutant MelanomaSynergistic in a majority of cell lines, significantly delayed acquired resistance. nih.gov
SCH772984 + Dabrafenib + Trametinib BRAF V600E-mutant MelanomaDurable inhibition of ERK signaling and proliferation. genomenon.com
SCH772984 + Dabrafenib + Trametinib BRAF V600E-mutant Lung AdenocarcinomaDurable tumor inhibition in resistant xenograft models. genomenon.com

Combination with MEK Inhibitors (e.g., Trametinib)

Combining SCH772984 with MEK inhibitors like trametinib offers a vertical blockade of the MAPK pathway at two different nodes. This approach is being explored to enhance anti-tumor activity and prevent or delay the emergence of resistance.

Preclinical data have suggested the superiority of combining trametinib with SCH772984 in melanoma cell lines in vitro. nih.gov This suggests that concurrent MEK and ERK inhibition could be a valuable strategy for both BRAF-mutant and wild-type melanomas. nih.gov In neuroendocrine tumor (NET) cells, the combination of trametinib and SCH772984 showed synergistic effects on inhibiting cell viability. nih.gov

A key rationale for combining MEK and ERK inhibitors is to prevent the development of resistance. Resistance to MEK inhibitors can occur through various mechanisms, including the reactivation of ERK signaling. By directly targeting ERK with SCH772984, it is possible to overcome this resistance mechanism. The combination of dabrafenib, trametinib, and SCH772984 has been shown to durably inhibit ERK signaling, suggesting a potential to prevent or overcome resistance. genomenon.com

CombinationCancer TypeKey FindingsReference
SCH772984 + Trametinib MelanomaSuperiority of combination in vitro suggested. nih.gov
SCH772984 + Trametinib Neuroendocrine TumorsSynergistic inhibition of cell viability. nih.gov
SCH772984 + Trametinib + Dabrafenib BRAF V600E-mutant Melanoma/Lung AdenocarcinomaDurable inhibition of ERK signaling, suggesting prevention of resistance. genomenon.com

Combination with PI3K/AKT Pathway Inhibitors (e.g., Dactolisib)

Crosstalk between the MAPK and PI3K/AKT/mTOR pathways is a well-established mechanism of tumor cell survival and drug resistance. Concurrent inhibition of both pathways is a promising therapeutic strategy. While direct studies with dactolisib (B1683976) are limited, research with other dual PI3K/mTOR inhibitors provides valuable insights.

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), inhibition of the PI3K/mTOR pathway with VS-5584 (a dual PI3K/mTOR inhibitor with a similar mechanism to dactolisib) was found to cause an activation of ERK. nih.govresearchgate.net Combining VS-5584 with SCH772984 not only mitigated this induced ERK activation but also significantly enhanced the cell death induced by the PI3K/mTOR inhibitor. nih.govresearchgate.net In a xenograft model of pancreatic cancer, the combination of VS-5584 and SCH772984 resulted in superior tumor inhibition (80%) compared to either VS-5584 (28%) or SCH772984 (44%) alone. nih.govresearchgate.net

Combination with Other Targeted Agents (e.g., Phenformin (B89758), Cucurbitacin B)

SCH772984 has also been evaluated in combination with other targeted agents that act on different cellular processes, such as metabolism and other signaling pathways.

In models of NF1-mutant melanoma, the combination of SCH772984 with the biguanide (B1667054) phenformin, which inhibits mitochondrial complex I, has shown potent synergy. cornell.edu This combination cooperatively induced apoptosis and was necessary to fully suppress mTOR signaling. cornell.edu Mechanistically, SCH772984 treatment led to an increased reliance on oxidative phosphorylation, which was countered by phenformin. cornell.eduresearchgate.net Importantly, phenformin also suppressed the expansion of a slow-cycling, treatment-resistant subpopulation of melanoma cells, thereby reducing the emergence of SCH772984-resistant clones in long-term cultures. cornell.eduresearchgate.net

The combination of SCH772984 with Cucurbitacin B, a natural tetracyclic triterpene, has also demonstrated synergistic anti-pancreatic cancer activities by suppressing EGFR, PI3K/Akt/mTOR, STAT3, and ERK signaling.

CombinationCancer TypeKey FindingsReference
SCH772984 + Phenformin NF1-mutant MelanomaPotent synergy, cooperative apoptosis induction, suppression of mTOR signaling, and reduced emergence of resistant clones. cornell.edu

Research into Mechanisms of Combination Superiority

The enhanced efficacy of SCH772984 in combination therapies stems from several interconnected mechanisms. A primary mechanism is the vertical inhibition of a single signaling pathway at multiple levels, as seen with the combination of BRAF and MEK inhibitors. This dual blockade can lead to a more profound and sustained suppression of the pathway, making it more difficult for cancer cells to develop resistance through reactivation of the same pathway.

Another key mechanism is the co-targeting of parallel survival pathways. Cancer cells often rely on redundant signaling networks to survive. When one pathway is inhibited, they can compensate by upregulating another. The combination of SCH772984 with PI3K/AKT pathway inhibitors is a prime example of this strategy, simultaneously blocking two major survival pathways. nih.govresearchgate.net

Furthermore, combination therapies can exploit metabolic vulnerabilities created by single-agent treatment. For instance, the combination of SCH772984 and phenformin targets both MAPK signaling and cellular metabolism. cornell.edu SCH772984 pushes cells towards oxidative phosphorylation, a state that is then effectively targeted by phenformin, leading to synergistic cell death. cornell.eduresearchgate.net Finally, combination strategies can prevent the expansion of drug-tolerant or resistant cell populations, as demonstrated by the ability of phenformin to suppress the KDM5B-positive subpopulation of melanoma cells that is promoted by SCH772984 alone. cornell.edu

Pharmacological and Structural Biology Research of Sch772984 Hcl

Binding Kinetics and Target Residence Time Studies

Binding kinetics, specifically the association (kon) and dissociation (koff) rates, determine the residence time of a drug on its target, which can influence the duration of the drug's action. universiteitleiden.nlresearchgate.net Studies on SCH772984 have revealed that its binding to ERK1/2 is associated with slow binding kinetics, particularly slow off-rates. nih.govresearchgate.net This slow dissociation contributes to a prolonged target engagement, which can enhance the inhibitor's specificity and sustained activity in cellular systems. nih.gov

Kinetic measurements using techniques such as biolayer interferometry (BLI) have shown that the unique binding mode of SCH772984 with ERK1/2 is linked to these slow off-rates. nih.gov In contrast, SCH772984 exhibits faster off-rates for its off-targets, suggesting that prolonged target engagement with ERK1/2 contributes to its specificity in cellular contexts. nih.gov Wash-out experiments have further confirmed sustained ERK1/2 and downstream pathway inhibition in cells, consistent with slow dissociation kinetics. nih.gov

Comparative studies with other ERK1/2 inhibitors have also highlighted differences in kinetic behavior. SCH772984 demonstrated high affinity for both phosphorylated and nonphosphorylated forms of ERK2 and exhibited extended residence times against both forms, showing similarities to other compounds like AZD0364 (compound 15). acs.org

Co-crystal Structure Analysis with ERK2

Co-crystal structure analysis of SCH772984 bound to ERK2 (e.g., PDB: 4QTA, 6GDM) has been instrumental in understanding its unique inhibitory mechanism and selectivity. rsc.orgresearchgate.net These structures have been refined to high resolution, providing detailed insights into the interactions between the inhibitor and the kinase. nih.govrcsb.org

Unique Inhibitor Binding Site Characteristics

SCH772984 adopts a unique binding mode in ERK1/2 that is distinct from canonical type I or type II inhibitors. nih.govresearchgate.net While the indazole moiety acts as a hinge-binding motif, interacting with hinge residues like Asp104 and Met106, the extended piperazine-phenyl-pyrimidine decoration is accommodated in a novel induced allosteric pocket adjacent to the ATP-binding site. nih.govaacrjournals.orgresearchgate.net This pocket is created by specific conformational changes in the ERK2 structure upon inhibitor binding. nih.govresearchgate.net

Key interactions include hydrogen bonds between the indazole ring and the backbone of hinge residues, mimicking the adenine (B156593) ring of ATP. aacrjournals.orgnih.gov The secondary amide linker also forms interactions. aacrjournals.org The piperazine-phenyl-pyrimidine system is oriented towards a solvent-exposed space, interacting with specific residues that form the induced pocket. nih.gov The side chain of Tyr34 plays a key role in accommodating the inhibitor by flipping under the glycine-rich loop, opening up a new side pocket and making hydrophobic interactions with the pyrrolidine (B122466) ring of SCH772984. aacrjournals.org

In contrast, co-crystal structures of SCH772984 with off-targets like haspin and JNK1 reveal canonical type-I binding modes, highlighting the specificity of the induced pocket in ERK1/2. nih.govresearchgate.net

Conformational Changes Induced by Binding

The binding of SCH772984 induces significant conformational changes in ERK1/2. nih.gov Notably, it leads to an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix. nih.govresearchgate.net These structural rearrangements create the novel binding pocket that accommodates the inhibitor's extended moiety. nih.govresearchgate.net

The conformational changes in the P-loop and the αC helix are crucial for the inhibitor's mechanism, potentially preventing the phosphorylation of ERK1/2 by MEK1/2. nih.govrsc.org This structural rearrangement is likely responsible for the observed inhibition of ERK phosphorylation, a key aspect of SCH772984's dual mechanism. nih.govaacrjournals.org The "in" or "folded" P-loop conformation observed in the SCH772984-bound structure has been associated with favorable inhibitor selectivity in other kinases. nih.gov

Comparative Analysis with Other ERK1/2 Inhibitors

SCH772984 has been compared to other ERK1/2 inhibitors to understand its distinct properties and advantages.

Classification based on Mechanism (e.g., Type I, pERK modulating)

ERK inhibitors can be broadly classified based on their mechanism of action. Type I inhibitors, typically ATP-competitive ligands, primarily inhibit the enzymatic activity of ERK1/2. rsc.org SCH772984, while ATP-competitive, is often described as a "dual mechanism" or "pERK modulating" inhibitor because it also prevents the phosphorylation of ERK by MEK. selleckchem.comnih.govguidetopharmacology.orgguidetopharmacology.org This contrasts with other ATP-competitive inhibitors like GDC-0994 and LY3214996, which mainly inhibit enzymatic activity but can trigger feedback loops leading to partial pathway reactivation. rsc.org

The ability of SCH772984 to block ERK phosphorylation is a key differentiator and is linked to the conformational changes it induces upon binding. nih.govnih.govaacrjournals.orgrsc.org This dual action is considered advantageous for more complete suppression of MAPK signaling and potentially overcoming resistance mechanisms associated with pathway reactivation. guidetopharmacology.orgaacrjournals.org

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-Activity Relationship (SAR) studies in compounds related to SCH772984 and other ERK inhibitors have explored how structural modifications impact potency, selectivity, and pharmacokinetic properties. For example, the development of MK-8353, an orally bioavailable dual-mechanism ERK1/2 inhibitor, involved lead optimization through focused SAR studies starting from a pyrrolidine derivative series, including insights gained from SCH772984 analogs. nih.govresearchgate.net Modifications were made to improve pharmacokinetic properties while maintaining potency and selectivity. researchgate.net

These studies often involve synthesizing compounds with variations in different parts of the molecule and assessing their biochemical and cellular activity, as well as their binding kinetics and structural interactions. researchgate.netacs.org For instance, exploring different substituents on core structures can reveal their impact on potency and selectivity against ERK1/2 and other kinases. acs.org The structural features of inhibitors and how they interact with specific residues in the binding site, including induced pockets, are critical for guiding the design of new inhibitors with improved properties. nih.govcabidigitallibrary.orgnih.govnih.govnews-medical.net

Data Tables:

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)Mechanism
SCH77298441Dual (Inhibits activity and phosphorylation) selleckchem.comnih.govnih.gov
GDC-0994-0.0037 μMType I (ATP-competitive) rsc.org
LY3214996-0.48 μMType I (ATP-competitive) rsc.org

Note: IC50 values can vary depending on the assay conditions and cell lines used. The values presented are representative based on the provided sources.

SCH772984 Binding Characteristics with ERK1/2FindingSource
Binding KineticsAssociated with slow binding kinetics and slow off-rates. nih.govresearchgate.net nih.govresearchgate.net
Target EngagementProlonged target engagement contributes to specificity in cellular systems. nih.gov nih.gov
Induced Binding PocketCreates a novel induced allosteric pocket adjacent to the ATP site. nih.govresearchgate.net nih.govresearchgate.net
Conformational ChangesInduces an inactive P-loop conformation and outward tilt of αC helix. nih.govresearchgate.net nih.govresearchgate.net
Prevention of PhosphorylationStructural changes likely inhibit MEK-mediated ERK phosphorylation. nih.govaacrjournals.orgrsc.org nih.govaacrjournals.orgrsc.org

Exploration of Novel Preclinical Therapeutic Applications Beyond Oncology

Anti-inflammatory Effects in Sepsis Models

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant cause of mortality in intensive care units. nih.gov The pathophysiology of sepsis involves an overwhelming inflammatory response, often referred to as a "cytokine storm," which leads to widespread tissue damage. mdpi.com Recent studies have highlighted the potential of SCH772984 HCl to mitigate this inflammatory cascade in murine models of sepsis.

Attenuation of Inflammatory Responses (e.g., TNFα production)

This compound has demonstrated a significant ability to block the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), both in vitro and in vivo. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated mouse RAW264.7 macrophage cell lines, SCH772984 was identified as an effective inhibitor of TNFα production. nih.govnih.gov This inhibitory effect is crucial as TNFα is a primary mediator of the inflammatory response during sepsis. mdpi.com

Furthermore, in a cecal ligation and puncture (CLP) mouse model of sepsis, treatment with SCH772984 led to a reduction in the plasma levels of various inflammatory mediators. nih.govnih.gov This suggests that the compound's anti-inflammatory action extends beyond a single cytokine to a broader modulation of the systemic inflammatory response.

Modulation of Gene Expression Signatures in Inflammatory States

The anti-inflammatory effects of this compound are underpinned by its ability to modulate gene expression signatures associated with inflammation. nih.govnih.gov RNA-sequencing analysis of LPS-challenged RAW264.7 cells treated with SCH772984 revealed a suppression of cellular pathways related to the immune system. nih.govnih.gov

In vivo studies using the CLP sepsis model further elucidated the compound's impact on gene expression across various organs. nih.gov Functional analyses of RNA-seq datasets from the kidney, lung, liver, and heart of SCH772984-treated animals showed a significant downregulation of pathways related to the immune response and platelet activation. nih.gov Conversely, pathways associated with extracellular matrix organization and retinoic acid signaling were upregulated. nih.gov This modulation of gene expression highlights a complex mechanism of action that goes beyond simple cytokine inhibition to a broader reprogramming of the host's response to septic challenge.

Impact on Survival in Murine Sepsis Models

The potent anti-inflammatory and gene-modulatory effects of this compound have translated into improved survival rates in preclinical sepsis models. nih.govnih.gov In a mouse model of LPS-induced lethal endotoxemia, treatment with SCH772984 significantly improved survival. nih.gov Similarly, in the more clinically relevant CLP-induced sepsis model, the administration of SCH772984 also resulted in a significant enhancement of survival. nih.govnih.gov These findings underscore the potential of SCH772984 as a therapeutic agent to improve outcomes in sepsis. nih.gov

Impact of SCH772984 on Survival in Murine Sepsis Models
Sepsis ModelEffect of SCH772984 TreatmentReference
LPS-induced lethal endotoxemiaSignificantly improved survival nih.gov
Cecal Ligation and Puncture (CLP)Significantly improved survival nih.govnih.gov

Analgesic Effects in Pain Models

Beyond its anti-inflammatory properties, this compound has also been investigated for its potential analgesic effects, particularly in the context of cancer-related pain. The extracellular signal-regulated kinase (ERK) pathway, which is inhibited by SCH772984, is known to play a crucial role in the signaling pathways that mediate pain.

Reduction of Pain Behaviors in Tibial Bone Cancer Pain Models

In a rat model of tibial bone cancer pain, intrathecal administration of SCH772984 demonstrated a significant analgesic effect. nih.gov The study established a model where tumor cell implantation in the tibia led to pain-related behaviors. nih.gov Treatment with SCH772984 was found to effectively relieve bone cancer pain in these animals. nih.gov The analgesic effects were dose-dependent, with higher doses leading to a greater reduction in pain behaviors. nih.gov This suggests a direct role of the ERK1/2 pathway in the manifestation of bone cancer pain and highlights SCH772984 as a potential therapeutic agent for this condition.

Modulation of Neural Signaling (e.g., Fos protein expression in spinal cord)

The analgesic mechanism of SCH772984 appears to involve the modulation of neural signaling within the spinal cord. nih.gov The expression of Fos protein, a marker of neuronal activation, is often increased in the spinal cord in response to painful stimuli. nih.govnih.gov In the rat model of tibial bone cancer pain, intrathecal injection of SCH772984 was shown to significantly reduce the expression of Fos protein in the spinal dorsal horn. nih.gov This finding indicates that SCH772984 can dampen the activation of spinal neurons involved in the transmission of pain signals, providing a molecular basis for its observed analgesic effects.

Effect of SCH772984 on Pain-Related Markers in a Tibial Bone Cancer Pain Model
ParameterEffect of SCH772984 TreatmentReference
Pain BehaviorsDose-dependent reduction nih.gov
Spinal Cord Fos Protein ExpressionGreatly reduced nih.gov

Research in Neurological Contexts (e.g., Cerebral Infarction)

Recent preclinical research has begun to explore the therapeutic potential of this compound beyond its well-established role in oncology. One notable area of investigation is its application in neurological conditions, particularly in the context of cerebral infarction, or stroke. Studies have focused on the compound's interaction with the mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) pathway, a critical signaling cascade involved in cell survival, proliferation, differentiation, and apoptosis. europeanreview.orgnih.gov In rat models of cerebral infarction, the inhibition of the MAPK/ERK pathway by SCH772984 has been shown to significantly influence the behavior of neural cells. europeanreview.org

Influence on Neurocyte Apoptosis

Research into the effects of SCH772984 on neurocytes following cerebral infarction has demonstrated a significant impact on programmed cell death, or apoptosis. By inhibiting the MAPK/ERK pathway, SCH772984 was found to markedly increase the rate of neurocyte apoptosis in rats. europeanreview.orgnih.gov

In a study utilizing flow cytometry to measure apoptosis, neural stem cells treated with SCH772984 exhibited a substantial increase in the apoptosis rate compared to control groups. europeanreview.org This suggests that the MAPK/ERK pathway plays a crucial role in promoting the survival of neurocytes after an ischemic event, and its inhibition by SCH772984 removes this protective effect, leading to increased cell death. europeanreview.org The protein cleaved-caspase 3, a key executor of apoptosis, was also found to be remarkably increased in cells treated with SCH772984. europeanreview.orgnih.gov

Table 1: Effect of SCH772984 on Neurocyte Apoptosis Rate in a Rat Model of Cerebral Infarction

Treatment Group Apoptosis Rate (%)
Blank Group 3.2 ± 0.3
Control Group 3.5 ± 0.4
SCH772984 Group 12.5 ± 1.1

Data sourced from a study on the relationship between the MAPK/ERK pathway and neurocyte apoptosis. europeanreview.org

Effects on Neural Stem Cell Proliferation and Differentiation

The influence of SCH772984 extends to the fundamental processes of neural stem cell (NSC) proliferation and differentiation, which are vital for neural repair and regeneration. europeanreview.org Studies have shown that inhibition of the ERK pathway by SCH772984 markedly weakens the proliferative activity of neurons. europeanreview.orgnih.gov This indicates that the MAPK/ERK pathway is closely linked to the ability of these cells to divide and increase in number. europeanreview.org

Furthermore, SCH772984 significantly inhibits the differentiation of neural stem cells into mature neurons. europeanreview.org When NSCs were treated with the compound, the number of positive neurons was significantly decreased compared to untreated groups. europeanreview.org This suggests that the MAPK/ERK pathway actively promotes the differentiation of NSCs, and its blockade by SCH772984 hinders this crucial process for forming new neural tissues. europeanreview.org

Table 2: Summary of SCH772984 Effects on Neural Stem Cell Functions

Cellular Process Observed Effect of SCH772984 Treatment
Proliferation Markedly inhibited
Differentiation Significantly inhibited
Apoptosis Significantly promoted

Findings are based on preclinical studies in rat models of cerebral infarction. europeanreview.orgnih.gov

Impact on Neural Marker Protein Expression

The effects of SCH772984 on neural cell fate are further evidenced by its impact on the expression of key neural marker proteins. Treatment with SCH772984 led to a significant decrease in the expression of several proteins that are crucial for the identity and function of neural stem cells and mature neurons. europeanreview.orgnih.gov

Specifically, the expression of ERK1 and ERK2, the direct targets of SCH772984, was reduced. europeanreview.orgnih.gov Additionally, proteins involved in cell cycle progression and neural lineage were downregulated, including Cyclin D1, Nestin, Neuron-Specific Enolase (NSE), and Glial Fibrillary Acidic Protein (GFAP). europeanreview.orgnih.gov Nestin is a marker for undifferentiated neural stem cells, while NSE and GFAP are markers for mature neurons and glial cells, respectively. europeanreview.orgfrontiersin.org The reduction in these proteins underscores the compound's inhibitory effect on both the maintenance of the neural stem cell pool and their differentiation into functional neural cell types. europeanreview.org

Table 3: Impact of SCH772984 on Neural Marker Protein Expression

Protein Marker Function/Association Effect of SCH772984
ERK1 / ERK2 Target kinases in the MAPK/ERK pathway Significantly decreased expression
Cyclin D1 Cell cycle regulator Significantly decreased expression
Nestin Neural stem cell marker Significantly decreased expression
NSE (Neuron-Specific Enolase) Mature neuron marker Significantly decreased expression
GFAP (Glial Fibrillary Acidic Protein) Glial cell marker Significantly decreased expression

Based on research investigating the MAPK/ERK pathway in cerebral infarction. europeanreview.orgnih.gov

Advanced Research Methodologies and Assays Utilized

In Vitro Enzyme and Cell-Based Assays

In vitro assays form the foundational step in characterizing a kinase inhibitor, providing quantitative data on its direct effects on enzymatic activity and cell health.

The potency and selectivity of SCH772984 against its target kinases, ERK1 and ERK2, have been precisely quantified using advanced enzymatic assays. harvard.edu Competitive binding assays and inhibitor profiling have been performed using platforms such as Z'LYTE®, Adapta®, and LanthaScreen®. harvard.edu These assays are instrumental in determining the half-maximal inhibitory concentration (IC50) values.

Biochemical assays have demonstrated that SCH772984 is a potent, ATP-competitive inhibitor of ERK1 and ERK2. aacrjournals.orgnih.gov The compound's high degree of selectivity was confirmed by screening it against a large panel of kinases, where very few off-target kinases were inhibited with significantly weaker potency. harvard.eduaacrjournals.org

Table 1: Biochemical Potency of SCH772984 Against Target Kinases
Target KinaseIC50 (nmol/L)Reference
ERK14 aacrjournals.org
ERK21 aacrjournals.org

To understand the functional consequences of ERK inhibition by SCH772984, researchers have employed various cell-based assays to measure its impact on cell proliferation and viability. ATP-based bioluminescence assays, such as CellTiter-Glo® and ViaLight, are commonly used. aacrjournals.orgresearchgate.net These assays quantify the amount of ATP present, which serves as an indicator of metabolically active, viable cells. promega.compromega.com

Studies have shown that SCH772984 effectively inhibits the proliferation of tumor cell lines harboring mutations in BRAF or RAS, which are dependent on the MAPK pathway. aacrjournals.org The compound's efficacy has been tested in diverse panels of human tumor cell lines, with sensitivity often correlating with the presence of these mutations. researchgate.net For instance, in SH-SY5Y and HCT-116 cells, SCH772984 demonstrated potent inhibition of cell viability. researchgate.net

Table 2: Cell Viability IC50 Values for SCH772984 in Selected Cell Lines
Cell LineViability IC50 (nM)Reference
SH-SY5Y24 researchgate.net

In addition to inhibiting proliferation, SCH772984 has been shown to induce apoptosis, or programmed cell death, in sensitive cancer cell lines. researchgate.net A primary method for detecting and quantifying apoptosis is flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. medchemexpress.combdbiosciences.com

This technique relies on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. bdbiosciences.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing it to bind to and identify early apoptotic cells. medchemexpress.com Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells. bdbiosciences.comfn-test.com By using these two stains concurrently, researchers can distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations. medchemexpress.com Flow cytometric analysis of melanoma cells treated with SCH772984 revealed an increase in the sub-G1 cell population, which is indicative of apoptosis. aacrjournals.org

Molecular and Cellular Biological Techniques

To confirm the mechanism of action and understand the downstream consequences of ERK1/2 inhibition, molecular and cellular techniques are indispensable.

Western blot analysis is a cornerstone technique used to verify the on-target effect of SCH772984 within cells. This method allows for the detection of specific proteins and their phosphorylation status. Researchers have consistently used Western blotting to demonstrate that SCH772984 treatment leads to a significant reduction in the phosphorylation of ERK1/2 (pERK). aacrjournals.orgmdpi.com

Furthermore, the inhibition of downstream signaling is confirmed by assessing the phosphorylation of ERK substrates, most notably p90 ribosomal S6 kinase (RSK). nih.gov Studies in various cancer cell lines, including BRAF-mutant melanoma, have shown that SCH772984 potently inhibits both pERK and pRSK at nanomolar concentrations. aacrjournals.orgnih.gov This provides direct evidence that the inhibitor effectively blocks the MAPK signaling cascade at the intended node. aacrjournals.org

To gain a comprehensive, genome-wide understanding of the transcriptional changes induced by SCH772984, researchers have utilized gene expression profiling techniques like RNA sequencing (RNA-seq). nih.gov RNA-seq allows for the quantification of thousands of messenger RNA (mRNA) transcripts simultaneously, revealing the global impact of ERK1/2 inhibition on cellular gene expression programs. mdpi.comfrontiersin.org

In studies involving lipopolysaccharide (LPS)-stimulated macrophage cell lines, RNA-seq analysis of SCH772984-treated cells revealed a significant suppression of cellular pathways related to the immune system. mdpi.comnih.gov Functional analysis of these datasets showed a time-dependent increase in the number of differentially expressed genes following treatment, highlighting both negative and positive regulation of immune pathways. mdpi.comnih.gov Additionally, other gene expression analyses have shown that treatment with SCH772984 leads to decreased mRNA levels of known MAPK pathway target genes, such as DUSP6 and MYC, further confirming its mechanism of action at the transcriptional level. aacrjournals.org

In Vivo Animal Models

Xenograft models have been fundamental in demonstrating the in vivo antitumor efficacy of SCH772984. In these models, human tumor cells are implanted into immunocompromised mice, which are then treated with the compound to assess its impact on tumor growth. SCH772984 has shown significant activity in xenografts of cancers with mutations that activate the MAPK pathway, such as BRAF and KRAS. aacrjournals.orglarvol.com

For instance, in a xenograft model using BRAF-mutant LOX human melanoma cells, treatment with SCH772984 resulted in a remarkable 98% tumor regression. aacrjournals.orglarvol.com The compound also demonstrated dose-dependent antitumor activity in a KRAS-mutant pancreatic MiaPaCa xenograft model, achieving a 36% tumor regression. aacrjournals.org This tumor regression was accompanied by a robust inhibition of ERK phosphorylation within the tumor tissue, confirming target engagement in vivo. aacrjournals.org Furthermore, studies have shown that SCH772984 is effective in melanoma models with either innate or acquired resistance to BRAF inhibitors. nih.govnih.govresearchgate.net

Cell LineMutationCancer TypeOutcomeReference
LOXBRAF V600EMelanoma98% tumor regression aacrjournals.org
MiaPaCaKRASPancreatic36% dose-dependent tumor regression aacrjournals.org
A375BRAF V600EMelanomaPotent growth inhibition nih.gov
Colo-205BRAF V600EColonDose-dependent tumor growth inhibition to regression jci.org
SK-MEL-28BRAF V600EMelanomaDose-dependent tumor growth inhibition to regression jci.org

The potential of SCH772984 beyond oncology has been explored in murine models of sepsis, a life-threatening condition driven by an overwhelming inflammatory response. nih.govmdpi.com Two standard models, lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP), have been utilized. The LPS model involves injecting a component of the outer membrane of Gram-negative bacteria to induce a systemic inflammatory response. nih.govmeliordiscovery.comcreative-biolabs.com The CLP model is considered more clinically relevant as it mimics the polymicrobial infection and abdominal source of human sepsis by surgically ligating and puncturing the cecum. researchgate.netresearchgate.netmdpi.com

In both models, treatment with SCH772984 significantly improved survival rates. nih.govmdpi.comresearchgate.net This protective effect is associated with the compound's ability to attenuate the inflammatory response. Specifically, SCH772984 was found to reduce plasma levels of the pro-inflammatory chemokine Ccl2/Mcp1. nih.govmdpi.comresearchgate.net Functional analyses of tissues from SCH772984-treated animals post-CLP revealed a significant downregulation of pathways related to the immune response and platelet activation. nih.gov

Sepsis ModelKey FindingsReference
LPS-induced endotoxemiaSignificantly improved mouse survival nih.govmdpi.comresearchgate.net
Cecal Ligation and Puncture (CLP)Significantly improved mouse survival; Reduced plasma levels of Ccl2/Mcp1; Downregulation of immune response and platelet activation pathways nih.govmdpi.comresearchgate.net

The role of the ERK pathway in pain signaling has led to the investigation of SCH772984 in models of cancer-induced bone pain (CIBP). nih.govnih.gov A common model involves the inoculation of Walker 256 tumor cells into the tibia of rats, which leads to the development of osteolytic bone lesions and associated pain-like behaviors. nih.govnih.govmdpi.com

In this rat model of tibial osteocarcinoma pain, intrathecal injection of SCH772984 produced a dose-dependent analgesic effect. nih.govnih.gov The administration of the ERK1/2 inhibitor was shown to effectively relieve mechanical pain sensitivity. nih.gov Mechanistic studies accompanying these behavioral observations indicated that the analgesic effect is linked to the inhibition of the ERK-p90RSK-Fos signaling pathway in the spinal cord dorsal horn. nih.gov Specifically, SCH772984 significantly reduced the expression of the downstream protein Fos in this region. nih.gov

The influence of the MAPK/ERK pathway on neural development has been studied using rodent neural stem cell models. Research has explored how inhibiting this pathway with SCH772984 affects the differentiation of these progenitor cells. europeanreview.org

In one study, rat neural stem cells were treated with SCH772984 to assess its impact on their differentiation into neurons. europeanreview.org The results demonstrated that SCH772984 significantly inhibited this differentiation process. europeanreview.org This finding suggests that the MAPK/ERK pathway plays a crucial role in promoting the differentiation of neural stem cells. europeanreview.org Furthermore, the study noted that inhibition of this pathway by SCH772984 also significantly promoted the apoptosis of neural stem cells. europeanreview.org

The nematode Caenorhabditis elegans serves as a powerful in vivo model for studying conserved signaling pathways, including the MAPK/ERK pathway, due to its genetic tractability and the high degree of conservation of key proteins. nih.govnih.govdntb.gov.uabohrium.com In C. elegans, the MAPK/ERK pathway is essential for processes such as vulva cell fate determination. nih.gov Inhibition of this pathway leads to a readily scorable "vulvaless" phenotype, making it an excellent system for screening potential pathway inhibitors. nih.govbiorxiv.org

Studies have highlighted the pharmacological conformity between the C. elegans and human MAPK/ERK pathways. nih.govnih.govdntb.gov.ua This conservation makes the organism a suitable platform for developing high-throughput, in vivo screening pipelines to discover and characterize novel MAPK/ERK inhibitors. nih.govnih.govdntb.gov.ua While specific studies detailing the direct use of SCH772984 in C. elegans were identified in the context of broader inhibitor screening tool development, they underscore the utility of this model system for investigating compounds that target the MAPK/ERK cascade. nih.gov

Computational and Structural Biology Approaches

The development and characterization of SCH772984 HCl have been significantly advanced by a range of sophisticated computational and structural biology techniques. These methodologies have provided critical insights into its mechanism of action, binding kinetics, and the molecular basis of resistance.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations have been instrumental in elucidating the unique binding mode of SCH772984 to ERK1 and ERK2. nih.gov Unlike typical ATP-competitive inhibitors, SCH772984 induces a novel binding pocket in ERK1/2. nih.gov This pocket is formed by an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix. nih.gov This distinct interaction is a key determinant of the inhibitor's high selectivity. nih.gov

Molecular dynamics simulations, with simulation periods extending up to 200 nanoseconds, have been employed to study the stability of the SCH772984-ERK1 complex. mdpi.com These simulations help in understanding the conformational changes and atomistic motions of the complex over time, confirming the stability of the ligand-protein interaction. mdpi.com The binding free energy of SCH772984 with ERK1 has been calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to quantify the strength of the interaction. mdpi.com

Table 1: Key Interactions of SCH772984 with ERK1/2

Interacting Residue Type of Interaction Significance
DFG motif Binding site Crucial for the inhibitor's unique binding mode.
Phosphate-binding loop Conformational change Adopts an inactive conformation upon inhibitor binding. nih.gov
αC helix Conformational change Tilts outward to create a novel binding pocket. nih.gov

Mutational Analysis to Characterize Resistance

A significant challenge in targeted cancer therapy is the emergence of drug resistance. Mutational analysis has been a key tool in identifying the mechanisms of acquired resistance to SCH772984. aacrjournals.orgnih.gov Studies involving long-term exposure of cancer cell lines to the inhibitor have led to the identification of specific mutations in the ERK1 and ERK2 genes that confer resistance. aacrjournals.orgnih.gov

One of the most frequently identified mutations is a glycine (B1666218) to aspartic acid substitution at position 186 (G186D) in the DFG motif of ERK1. aacrjournals.orgnih.gov Structural and biophysical studies have demonstrated that this mutation leads to a steric clash in the active site, which destabilizes the binding of SCH772984 and reduces its affinity for the mutant ERK1 protein. nih.gov Interestingly, this particular mutation did not confer resistance to another ATP-competitive ERK inhibitor, VRT-11E, highlighting the specificity of the resistance mechanism. nih.gov

Further screening for resistance mutations has identified other key residues in both ERK1 and ERK2. nih.gov These mutations often enable the kinase to maintain its signaling activity even in the presence of the inhibitor. nih.gov The cross-resistance of these mutant alleles to other ERK inhibitors, such as VX-11e, suggests that they may represent generalizable mechanisms of resistance to ATP-competitive ERK inhibitors. nih.gov

Table 2: Characterized Resistance Mutations to SCH772984

Gene Mutation Location Consequence
ERK1 G186D DFG motif Reduced binding affinity due to steric clash. aacrjournals.orgnih.gov
ERK2 G167D Orthologous residue to G186 in ERK1 Confers drug resistance. nih.gov
ERK1 Y53H - Confers resistance to SCH772984. nih.gov

Fragment-Based Drug Discovery in ERK Inhibitor Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for the development of potent and selective kinase inhibitors, including those targeting ERK. nih.govacs.orgacs.org This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. nih.govacs.org These initial hits, although typically exhibiting weak affinity, can be optimized through structure-guided chemistry to develop highly potent lead compounds. acs.orgresearchgate.net

In the context of ERK inhibitor development, FBDD has been successfully employed to discover novel chemotypes that bind to the ATP-binding site. nih.gov For instance, high-throughput protein crystallography has been used to screen electrophilic fragment libraries against ERK2, leading to the identification of fragments that covalently modify the Cys166 residue in the ATP pocket. nih.gov Subsequent optimization of these fragment hits has yielded potent covalent ATP-competitive inhibitors. nih.gov

While not directly attributed to the initial discovery of SCH772984, the principles of FBDD, such as structure-guided optimization and targeting specific pockets, are central to the development of next-generation ERK inhibitors. acs.orgnih.gov The identification of favorable and unfavorable fragments for ERK1/2 inhibition through computational analysis further aids in the rational design of new inhibitor scaffolds. nih.govmdpi.com

Q & A

Q. What is the molecular mechanism of SCH772984 HCl as an ERK1/2 inhibitor, and how can its selectivity be experimentally validated?

this compound inhibits ERK1/2 through a unique dual mechanism involving Type I and Type II kinase inhibition, with IC50 values of 4 nM (ERK1) and 1 nM (ERK2) . Its selectivity arises from inducing a novel binding pocket in ERK1/2 via conformational changes in the phosphate-binding loop and helix αC tilt, distinct from off-target kinases like JNK1 or haspin . To validate selectivity:

  • Perform kinase profiling assays (e.g., radiometric or fluorescence-based kinase activity assays) across a panel of kinases.
  • Use structural analysis (X-ray crystallography or cryo-EM) to confirm the unique ERK1/2 binding mode .
  • Compare phosphorylation inhibition of ERK1/2 (pERK) vs. other MAPK pathway components (e.g., MEK, RSK) via Western blot in BRAF/RAS-mutant cell lines .

Q. How should researchers determine appropriate this compound concentrations for in vitro studies?

Optimal concentrations depend on cell type and experimental duration:

  • Start with EC50 values (e.g., <500 nM for ERK/RSK phosphorylation inhibition in LOX BRAFV600E melanoma cells) .
  • For viability assays, use 300–500 nM to induce G1-phase arrest in sensitive cells (e.g., BRAF-mutant melanoma) over 24–48 hours .
  • Validate dose-response curves using clonogenic assays or MTT-based proliferation tests, adjusting for resistance mechanisms (e.g., MEK feedback activation) .

Advanced Research Questions

Q. How can this compound be used to address contradictions in MAPK pathway feedback mechanisms across tumor models?

this compound exhibits context-dependent effects due to compensatory MEK phosphorylation in resistant cells . To resolve contradictions:

  • Compare pERK/pMEK dynamics in sensitive (e.g., M408 melanoma) vs. resistant (e.g., M202 melanoma) cell lines via time-course Western blotting .
  • Use reverse-phase protein array (RPPA) analysis to profile >100 signaling proteins under this compound treatment (1 μM, 1–24 h) in pancreatic cancer models, focusing on autophagy and mTOR pathway crosstalk .
  • Combine with MEK inhibitors (e.g., trametinib) to suppress feedback activation; assess synergy via Chou-Talalay combination indices (CI) .

Q. What experimental strategies are recommended for studying this compound in MAPK inhibitor-resistant tumors?

  • In vitro: Use PLX4032-resistant BRAF-mutant melanoma or GSK1120212-resistant KRAS-mutant colorectal cancer lines. This compound retains efficacy (EC50 <500 nM) in these models by bypassing upstream resistance nodes .
  • In vivo: Administer 12.5–50 mg/kg twice daily in xenografts (e.g., LOX BRAFV600E tumors), monitoring tumor regression (>98% inhibition) and ERK phosphorylation suppression via immunohistochemistry .
  • Mechanistic studies: Perform RNA-seq to identify transcriptomic signatures of resistance, such as upregulated pro-survival pathways (e.g., STAT3 or AKT) .

Q. How can researchers design assays to evaluate this compound’s synergistic effects with other targeted therapies?

  • Synergy screening: Test combinations with agents like cucurbitacin B (CuB) in pancreatic cancer models. Use isobologram analysis and calculate CI values (e.g., CI <1.0 indicates synergy) .
  • Functional validation: Assess downstream markers (e.g., pERK, pRSK, αSMA) via Western blot and immunofluorescence in TGFβ1-induced epithelial-mesenchymal transition (EMT) models .
  • In vivo validation: Co-administer this compound (50 mg/kg) with trametinib in KRAS-mutant lung cancer xenografts; quantify tumor regression via caliper measurements and survival analysis .

Methodological Considerations

Q. What are best practices for validating this compound’s on-target effects in complex biological systems?

  • Pharmacodynamic markers: Monitor pERK suppression and compensatory pMEK elevation in tumor lysates using quantitative Western blotting .
  • Rescue experiments: Overexpress constitutively active ERK2 mutants to confirm this compound’s dependency on ERK inhibition .
  • Kinetic profiling: Use surface plasmon resonance (SPR) to measure this compound’s slow-binding kinetics (kon/koff) with ERK1/2, correlating with prolonged cellular activity .

Q. How should contradictory data on this compound’s efficacy in KRAS-mutant models be addressed?

In MiaPaCa pancreatic models, this compound shows 36% tumor regression at 50 mg/kg, lower than in BRAF-mutant models (98%) . To reconcile discrepancies:

  • Stratify models by genetic context (e.g., KRAS G12D vs. G12V mutations).
  • Analyze baseline ERK pathway activation via RPPA and correlate with drug response .
  • Investigate metabolic adaptations (e.g., glucose uptake) using Seahorse assays in resistant KRAS-mutant lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.